molecular formula C18H22ClN3O B14866733 4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine

4-(6-Chloro-4-(piperidin-1-yl)quinolin-2-yl)morpholine

Cat. No.: B14866733
M. Wt: 331.8 g/mol
InChI Key: IYEPVMIVXSETGY-UHFFFAOYSA-N
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Description

6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is a heterocyclic compound that contains a quinoline core substituted with chloro, morpholinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, morpholinyl, and piperidinyl substituents through nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chloro, morpholinyl, or piperidinyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents.

Scientific Research Applications

6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: In studies of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: As a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

    Industry: In the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 6-chloro-2-(morpholin-4-yl)quinoline
  • 4-(piperidin-1-yl)quinoline
  • 6-chloroquinoline

Uniqueness

6-chloro-2-(morpholin-4-yl)-4-(piperidin-1-yl)quinoline is unique due to the specific combination of chloro, morpholinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This combination may enhance its binding affinity to certain molecular targets or improve its pharmacokinetic profile compared to other quinoline derivatives.

Properties

Molecular Formula

C18H22ClN3O

Molecular Weight

331.8 g/mol

IUPAC Name

4-(6-chloro-4-piperidin-1-ylquinolin-2-yl)morpholine

InChI

InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-6-2-1-3-7-21)13-18(20-16)22-8-10-23-11-9-22/h4-5,12-13H,1-3,6-11H2

InChI Key

IYEPVMIVXSETGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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